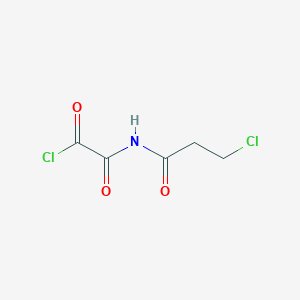
(3-Chloropropanamido)(oxo)acetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloropropanamido)(oxo)acetyl chloride is an organic compound that features both amide and acyl chloride functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloropropanamido)(oxo)acetyl chloride typically involves the reaction of 3-chloropropanoic acid with oxalyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with an amine to form the final product. The reaction conditions often require low temperatures to prevent decomposition and to ensure high yields.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and improved safety. The use of automated systems helps in maintaining the required low temperatures and in handling the corrosive nature of the reagents involved.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chloropropanamido)(oxo)acetyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-chloropropanoic acid and oxalic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the acyl chloride group.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are commonly used for reduction reactions.
Hydrolysis Conditions: Mild acidic or basic conditions facilitate the hydrolysis of the compound.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
Alcohols: Formed through reduction reactions.
Carboxylic Acids: Formed through hydrolysis.
Applications De Recherche Scientifique
(3-Chloropropanamido)(oxo)acetyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various amides and esters.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (3-Chloropropanamido)(oxo)acetyl chloride involves the reactivity of its acyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetyl Chloride: Similar in reactivity but lacks the amide functional group.
Propionyl Chloride: Similar structure but with a different alkyl chain length.
3-Chloropropionyl Chloride: Similar structure but without the oxo group.
Uniqueness
(3-Chloropropanamido)(oxo)acetyl chloride is unique due to the presence of both amide and acyl chloride functional groups, which provide it with a distinct reactivity profile. This dual functionality allows for a wider range of chemical transformations compared to similar compounds.
Propriétés
Numéro CAS |
111314-46-6 |
|---|---|
Formule moléculaire |
C5H5Cl2NO3 |
Poids moléculaire |
198.00 g/mol |
Nom IUPAC |
2-(3-chloropropanoylamino)-2-oxoacetyl chloride |
InChI |
InChI=1S/C5H5Cl2NO3/c6-2-1-3(9)8-5(11)4(7)10/h1-2H2,(H,8,9,11) |
Clé InChI |
NUDFHVMERMVUBF-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)C(=O)NC(=O)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Ethoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14327618.png)
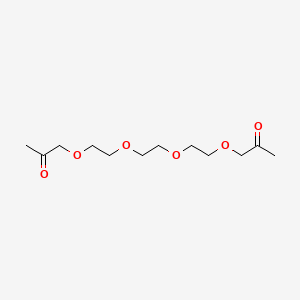
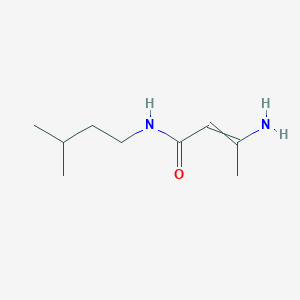
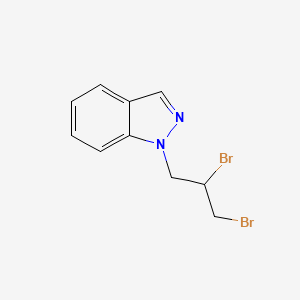
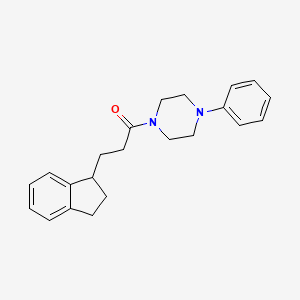
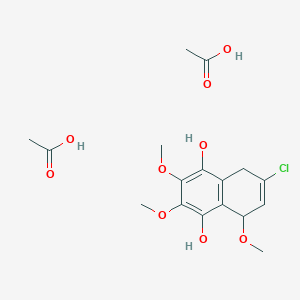
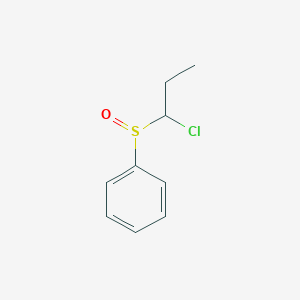
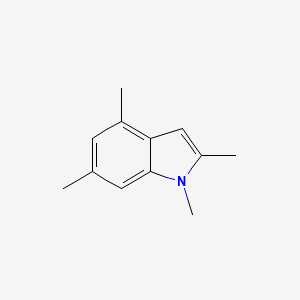
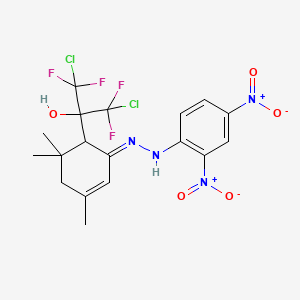
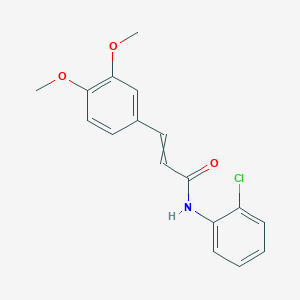
![[3-(4-Methylbenzene-1-sulfonyl)-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14327662.png)

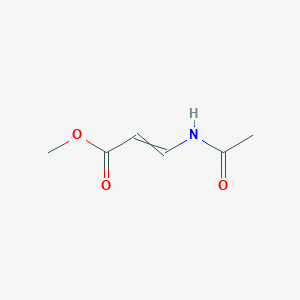
![2,2,2',2'-Tetramethyl[5,5'-bi-1,3-dioxane]-4,4',6,6'-tetrone](/img/structure/B14327693.png)
